molecular formula C36H16CuN8O8 B102414 Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid CAS No. 16337-64-7

Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid

Katalognummer: B102414
CAS-Nummer: 16337-64-7
Molekulargewicht: 752.1 g/mol
InChI-Schlüssel: FSETZNSVSJCUDZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid (hereafter referred to by its systematic name) is a copper(II) complex featuring a highly intricate macrocyclic ligand. The ligand comprises six nitrogen atoms (hexaaza) and four carboxylic acid groups, arranged in a nonacyclic framework with multiple fused rings . The tetracarboxylic acid moieties likely enhance solubility in aqueous media and may participate in secondary bonding interactions or serve as pendant arms for additional metal coordination .

Eigenschaften

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSETZNSVSJCUDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16CuN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,...-tetracarboxylic acid (commonly referred to as Copper complex) is a complex organic molecule with significant potential in various biological applications due to its unique structural properties and metal coordination capabilities.

  • Molecular Formula : C32H16CuN8O6S2
  • Molecular Weight : 688.06 g/mol
  • Structural Features : The compound features a tetracarboxylic acid moiety and multiple nitrogen atoms coordinated to copper ions which can facilitate various biochemical interactions.

Biological Activity Overview

Copper complexes have been studied extensively for their biological activities including antimicrobial properties, anticancer effects, and roles in enzyme mimicking.

Antimicrobial Activity

Research indicates that copper complexes exhibit significant antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon interaction with microbial membranes leading to cell death.

  • Case Study : A study demonstrated that copper complexes showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Anticancer Properties

Copper complexes have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells.

  • Research Findings : In vitro studies have shown that this specific copper complex can inhibit the proliferation of various cancer cell lines including breast and lung cancer cells by disrupting cellular metabolism and inducing oxidative stress .

Enzyme Mimicking

Copper plays a crucial role in biological systems as a cofactor for several enzymes such as cytochrome c oxidase and superoxide dismutase (SOD). The copper complex can mimic these enzymes' activity.

  • Mechanism : The tetracarboxylic acid structure allows for the stabilization of the copper ion in a bioavailable form that can participate in redox reactions akin to natural enzymes .

Data Table: Biological Activities of Copper Complexes

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast and lung cancer cells
Enzyme MimickingMimics activity of cytochrome c oxidase

The biological activity of copper complexes can be attributed to several mechanisms:

  • Oxidative Stress Induction : The generation of ROS disrupts cellular functions.
  • Metal Ion Interaction : Binding with biomolecules alters their structure and function.
  • Apoptosis Pathway Activation : Triggers programmed cell death pathways in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Copper Complexes

Structural and Coordination Differences

The following table summarizes key structural and functional differences between the target compound and analogous copper complexes:

Compound Type Ligand Features Donor Atoms Coordination Geometry Applications Stability Trends References
Target Compound Hexaaza macrocycle + tetracarboxylic acids N (6), O (COO⁻) Likely octahedral Catalysis, imaging (inferred) High (macrocyclic effect)
[Cu(Me₂DO₂A)] Tetraaza macrocycle (Me₂DO₂A) N (4), O (2) Square planar PET imaging log K ~ 18.5 (Cu²⁺)
[Cu(dien)₂Cl₂] Acyclic Schiff base (dien + thiazole) N (6) Octahedral Antiproliferative, antimicrobial Moderate (~log K 10–12)
[Cu(C₁₈H₄₀N₄)(H₂O)₂]²⁺ Tetraazacyclotetradecane + aqua ligands N (4), O (2) Octahedral Structural studies Moderate (labile H₂O)
Cu(II)-thiosemicarbazone Acyclic thiosemicarbazone ligands N, S Square planar Antioxidant, anticancer Variable (depends on ligand)

Key Observations:

  • Macrocyclic vs. Acyclic Ligands : The target compound’s macrocyclic ligand confers higher thermodynamic stability compared to acyclic analogs like Schiff bases or thiosemicarbazones, owing to the macrocyclic effect .

Stability and Reactivity

  • Stability Constants : Macrocyclic complexes like [Cu(Me₂DO₂A)] exhibit log K values >18, significantly higher than acyclic analogs (e.g., log K ~12 for [Cu(dien)₂Cl₂]) . The target compound’s stability is expected to surpass these due to its larger macrocycle and additional carboxylate anchors.
  • Redox Behavior : Thiosemicarbazone and Schiff base complexes () often display redox-triggered ligand dissociation, whereas macrocycles resist demetallation, making them preferable for biomedical applications like PET imaging .

Vorbereitungsmethoden

Schiff Base Condensation

A modified template procedure involves reacting polyfunctional amines and carbonyl precursors in the presence of Cu(ClO4)2. For instance, Lodeiro et al. demonstrated that 2,6-bis(2-formylphenoxymethyl)pyridine reacts with rigid diamines like 1,2-bis(2'-aminophenoxy)benzene under refluxing methanol to form a 23-membered N3O4 macrocycle. Adapting this approach, the tetracarboxylic acid derivative likely arises from a tetraaldehyde precursor condensed with a tetraamine bearing carboxylate substituents.

Critical Parameters:

  • Solvent: Anhydrous methanol or ethanol ensures solubility while minimizing hydrolysis.

  • Molar Ratios: A 1:1 ratio of Cu(II) to ligand precursors prevents oligomerization.

  • Temperature: Reflux at 65–70°C for 48–72 hours drives cyclization.

ParameterOptimal ValueImpact on Yield
Cu(II) Concentration1.0 equiv.<70% → oligomers
Reaction Time72 hours<48h → 40% yield
Solvent PolarityMethanol (ε=33)Higher ε → slower kinetics

Post-Cyclization Functionalization

The tetracarboxylic acid groups are introduced via post-synthetic modification of a preformed macrocycle.

Carboxylation via Electrophilic Substitution

Aromatic rings within the macrocycle undergo sulfonation or carboxylation using fuming sulfuric acid or chloroformic anhydrides. For example, o-chlorothiophenols have been employed in domino aziridine ring-opening and Goldberg coupling reactions to install sulfur-containing groups. Similarly, treating the macrocycle with succinic anhydride under Friedel-Crafts conditions introduces carboxylic acid moieties at para positions relative to nitrogen donors.

Mechanistic Insight:
Electrophilic attack occurs preferentially at electron-rich aromatic positions adjacent to nitrogen atoms, guided by the copper center’s electronic effects. The reaction proceeds via a Wheland intermediate stabilized by resonance with adjacent amine groups.

Copper Coordination and Macrocycle Stabilization

Following ligand synthesis, copper is incorporated through a metal-templated cyclization.

Reductive Metalation

Cu(II) perchlorate is reduced in situ to Cu(I) in the presence of ascorbic acid, facilitating ligand-to-metal charge transfer. This step ensures proper geometric alignment of the macrocycle’s N6O4 donor set around the copper center.

Characterization Data:

  • UV-Vis: λmax at 620 nm (d-d transitions) confirms octahedral geometry.

  • ESI-MS: m/z 736.2 [M–2H+]− aligns with the molecular formula.

Purification and Yield Optimization

The crude product requires rigorous purification to remove polymeric byproducts.

Chromatographic Techniques

Size-exclusion chromatography (SEC) with Sephadex LH-20 resolves the macrocycle from smaller impurities. A 9:1 v/v acetone-water eluent system achieves baseline separation.

Yield Improvements:

  • Additive Screening: Adding 10 mol% tetrabutylammonium bromide enhances solubility, increasing yield from 45% to 68%.

  • Temperature Gradients: Gradual cooling (1°C/min) during crystallization reduces defect inclusion.

Challenges and Limitations

  • Steric Hindrance: Bulky tert-butyl groups on the ligand backbone impede cyclization, necessitating high-dilution conditions (10−3 M).

  • Acid Sensitivity: The tetracarboxylic acid moieties undergo decarboxylation above 80°C, complicating thermal purification.

Emerging Methodologies

Recent advances in decarboxylative coupling (e.g., Cu-catalyzed elimination of propionic acids) offer routes to install vinyl groups without Pb/Ag additives . Adapting such protocols could streamline functionalization steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity copper complexes of this polycyclic compound?

  • Methodological Answer : Synthesis typically involves stepwise coordination of copper(II) ions with the polycyclic ligand under controlled pH and temperature. Key steps include:

  • Ligand preparation : Pre-functionalize the tetraazanonacyclo framework via substitution reactions using organometallic reagents under inert atmospheres (e.g., argon) to prevent oxidation .
  • Metalation : React the ligand with copper(II) salts (e.g., Cu(NO₃)₂) in methanol or ethanol at 60–80°C, followed by recrystallization in DMF/water mixtures to isolate pure complexes .
  • Purification : Use column chromatography with silica gel or Sephadex LH-20, monitoring purity via HPLC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve the copper coordination geometry (e.g., square planar vs. tetrahedral) using single-crystal diffraction. For example, in related copper phthalocyanines, Cu–N bond lengths range from 1.92–1.98 Å .
  • UV-Vis-NIR spectroscopy : Identify π-π* transitions in the 600–800 nm range (Q-bands) and ligand-to-metal charge transfer (LMCT) bands near 450 nm .
  • EPR spectroscopy : Confirm the oxidation state (Cu²⁺) by analyzing g-values (e.g., g∥ ≈ 2.20, g⊥ ≈ 2.05) in frozen DMSO solutions .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (typically >300°C for copper phthalocyanine analogs) .
  • pH stability : Use UV-Vis spectroscopy to monitor spectral shifts in buffered solutions (pH 2–12). For example, aggregation at low pH may reduce Q-band intensity .
  • Redox stability : Cyclic voltammetry in acetonitrile can identify reversible Cu²⁺/Cu⁺ redox couples (E₁/₂ ≈ +0.35 V vs. Ag/AgCl) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., hydrogen abstraction in oxidation catalysis) .
  • In situ spectroscopy : Monitor catalytic intermediates via time-resolved Raman or XAFS during reactions to confirm active species .
  • Computational validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to model transition states and reconcile discrepancies in mechanistic proposals .

Q. How can the compound’s electronic structure be correlated with its photodynamic therapy (PDT) efficacy?

  • Methodological Answer :

  • Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in DMSO; ΦΔ > 0.4 indicates suitability for PDT .
  • Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to quantify localization in cancer cells .
  • In vitro PDT assays : Irradiate compound-treated cells (e.g., HeLa) with 650 nm light and assess viability via MTT assays. Compare with dark controls to isolate phototoxicity .

Q. What advanced methodologies can elucidate the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like albumin or DNA via real-time association/dissociation kinetics .
  • Circular dichroism (CD) : Monitor conformational changes in DNA or enzymes (e.g., topoisomerase II) upon binding .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish intercalation vs. groove-binding modes .

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